molecular formula C16H17N3O2S2 B6587557 N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide CAS No. 1226487-85-9

N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

Cat. No.: B6587557
CAS No.: 1226487-85-9
M. Wt: 347.5 g/mol
InChI Key: PPLMAFNWNXMAOZ-ONEGZZNKSA-N
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Description

N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a thiophene acryloyl group at position 1 and a thiazole carboxamide moiety at position 2. The thiazole and thiophene moieties are pharmacophores commonly associated with antimicrobial, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-14(4-3-13-2-1-10-22-13)19-8-5-12(6-9-19)15(21)18-16-17-7-11-23-16/h1-4,7,10-12H,5-6,8-9H2,(H,17,18,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLMAFNWNXMAOZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C16H17N3O2S2\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}_{2}

With a molecular weight of 347.5 g/mol, it features a thiazole ring, a piperidine moiety, and a thiophenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with piperidine and thiophenyl groups through various condensation reactions. The specific methodologies can vary but often include:

  • Knoevenagel Condensation : This method is frequently employed for forming carbon-carbon bonds between the thiazole and thiophenyl components.
  • Heterocyclization Reactions : These reactions facilitate the formation of the piperidine ring while introducing necessary functional groups.

Anticancer Activity

Research indicates that compounds containing the thiazole and piperidine frameworks exhibit notable anticancer properties. For instance:

  • Mechanisms of Action : Thiazole derivatives have been shown to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis, which is crucial for their antitumor activity .
  • Cell Line Studies : In vitro studies have demonstrated that similar compounds significantly reduce cell viability in various cancer cell lines, including HepG-2 (human hepatocellular carcinoma) and A549 (human lung cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG-25.0DNA synthesis inhibition
Compound BA5497.5RNA synthesis inhibition
This compoundTBDTBDTBD

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Broad Spectrum Activity : Similar thiazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria .
  • Case Studies : In one study, compounds with structural similarities showed significant inhibition rates against Bacillus species, indicating potential for therapeutic applications in treating bacterial infections .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) µg/mLInhibition (%)
Bacillus cereus10095
Escherichia coli25080
Staphylococcus aureus15090

Comparison with Similar Compounds

(a) BI96718 (3-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione)

  • Key Differences : Replaces the thiazole carboxamide with an oxazolidinedione ring.
  • Implications : The oxazolidinedione may alter metabolic stability and binding interactions. BI96718’s molecular weight (320.36 g/mol) is lower than the target compound’s (estimated ~345 g/mol), suggesting differences in solubility or permeability .

(b) (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide

  • Key Differences : Substitutes the thiazole with a 5-methylisoxazole.
  • Implications : Isoxazole’s electron-rich nature may enhance hydrogen bonding, but reduced sulfur content could diminish thiol-mediated interactions .
Compound Name Molecular Formula Substituent at Piperidine-4-Carboxamide Substituent at Piperidine-1-Position Molecular Weight (g/mol)
Target Compound C₁₆H₁₆N₃O₂S₂ 1,3-Thiazol-2-yl (2E)-3-(thiophen-2-yl)prop-2-enoyl ~345 (estimated)
BI96718 C₁₅H₁₆N₂O₄S Oxazolidinedione (2E)-3-(thiophen-2-yl)prop-2-enoyl 320.36
(E)-N-(5-methylisoxazol-3-yl) derivative C₁₆H₁₆N₃O₃S 5-Methylisoxazol-3-yl (2E)-3-(thiophen-2-yl)prop-2-enoyl 345.4

Analogues with Thiazole Carboxamide Moieties

(a) 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

  • Key Differences : Replaces the thiophene acryloyl group with a benzodiazolylmethyl substituent.
  • Implications : The benzodiazole’s planar structure may improve π-π stacking in enzyme pockets but reduce selectivity due to bulkiness .

(b) AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)

  • Key Differences : Incorporates a triazole sulfanyl group instead of the thiophene acryloyl.
  • Implications : The triazole moiety may enhance metal-binding capacity, as seen in antimicrobial agents .

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